molecular formula C18H18ClN3OS B6428376 3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2034598-56-4

3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6428376
CAS No.: 2034598-56-4
M. Wt: 359.9 g/mol
InChI Key: SXHFGGJWGABCJL-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a pyrazole and thiophene group. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a flat five-membered ring that contains four carbon atoms and a sulfur atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the reaction of the corresponding amine (in this case, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine) with the appropriate acid chloride (3-chlorobenzoyl chloride) .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of benzamides, pyrazoles, and thiophenes. That is, a planar amide group attached to a benzene ring, a 5-membered pyrazole ring, and a 5-membered thiophene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides, pyrazoles, and thiophenes all undergo a variety of chemical reactions. For example, benzamides can be hydrolyzed to the corresponding benzoic acids, pyrazoles can be nitrated and halogenated, and thiophenes can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect those of its constituent parts. For example, benzamides generally have high melting points and are resistant to hydrolysis, pyrazoles are weak bases and somewhat polar, and thiophenes are aromatic and relatively stable .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Mechanism of Action

Target of Action

The primary targets of 3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide are currently unknown. This compound contains a pyrazole ring, which is known to interact with various biological targets . .

Mode of Action

Compounds containing a pyrazole ring are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

For instance, the pyrazole ring is a polar structure that could enhance water solubility and absorption .

Result of Action

Given the broad range of activities associated with pyrazole derivatives , it can be hypothesized that the compound could have multiple effects at the cellular level.

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-12-9-13(2)22(21-12)16(17-7-4-8-24-17)11-20-18(23)14-5-3-6-15(19)10-14/h3-10,16H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHFGGJWGABCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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